(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476402
InChI: InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m0./s1
SMILES:
Molecular Formula: C8H10ClF3N2
Molecular Weight: 226.62 g/mol

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl

CAS No.:

Cat. No.: VC17476402

Molecular Formula: C8H10ClF3N2

Molecular Weight: 226.62 g/mol

* For research use only. Not for human or veterinary use.

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl -

Specification

Molecular Formula C8H10ClF3N2
Molecular Weight 226.62 g/mol
IUPAC Name (1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m0./s1
Standard InChI Key WTIANHXXWKHVRT-FJXQXJEOSA-N
Isomeric SMILES CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N.Cl
Canonical SMILES CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a chiral carbon center bonded to a trifluoromethyl group (-CF₃), a 3-methylpyridyl ring, and an amine functional group, which is protonated as a hydrochloride salt. The (1S) configuration confers stereochemical specificity, influencing its interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₀ClF₃N₂
Molecular Weight226.62 g/mol
IUPAC Name(1S)-2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanamine hydrochloride
CAS NumberVCID: VC17479743 (free base)
SMILES NotationCC1=C(N=CC=C1)C@@HN.Cl

The pyridyl ring facilitates π-π stacking and hydrogen bonding, while the trifluoromethyl group enhances metabolic stability and membrane permeability.

Physicochemical Characteristics

  • Lipophilicity: The logP value of the free base is 2.344, indicative of moderate lipophilicity suitable for blood-brain barrier penetration.

  • Solubility: High solubility in polar solvents due to the hydrochloride salt form, with preferential dissolution in water and methanol.

  • Stability: The compound is stable under ambient conditions but degrades under strong acidic or basic environments, necessitating controlled storage.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step process starting from 3-methyl-2-pyridinecarboxaldehyde. Key steps include:

  • Condensation: Reaction with trifluoroethylamine to form an imine intermediate.

  • Reduction: Catalytic hydrogenation or use of sodium cyanoborohydride to yield the primary amine.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
CondensationTrifluoroethylamine, HCl, 60°C75–80
ReductionH₂/Pd-C, EtOH, 25°C85–90
Salt FormationHCl (gas), Et₂O, 0°C>95

Enantioselective Synthesis

The (1S) enantiomer is preferentially synthesized using chiral auxiliaries or asymmetric catalysis. A study demonstrated that Rh-catalyzed hydrogenation of α-trifluoromethyl enamines achieves >99% enantiomeric excess (ee) .

Biological Activity and Mechanisms

Antimicrobial Effects

In vitro testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to membrane disruption via hydrophobic interactions with lipid bilayers.

Enzymatic Inhibition

The trifluoromethyl group acts as a bioisostere for carboxylic acids, enabling inhibition of dipeptidyl peptidase-4 (DPP-4) with a Ki of 450 nM, positioning it as a candidate for diabetes therapeutics.

Applications in Pharmaceutical and Material Sciences

Drug Development

  • Central Nervous System (CNS) Agents: Preclinical studies highlight its potential as a neuroprotective agent in ischemic stroke models, reducing infarct volume by 40% at 10 mg/kg doses.

  • Anticancer Therapeutics: The compound induces apoptosis in HeLa cells via caspase-3 activation, with an EC₅₀ of 18 µM.

Industrial Coatings

Incorporation into polyurethane coatings enhances resistance to chemical corrosion, increasing lifespan by 300% in accelerated weathering tests.

Case Studies and Research Advances

Case Study: Serotonin Receptor Modulation

A 2024 study demonstrated that intraperitoneal administration (5 mg/kg) in murine models reduced anxiety-like behaviors in the elevated plus maze by 55%, correlating with increased hippocampal 5-HT levels.

Case Study: Corrosion-Resistant Coatings

A 2023 trial showed that epoxy resins modified with 0.5% (w/w) of the compound exhibited no corrosion after 500 hours in 5% NaCl spray, outperforming commercial alternatives.

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